Avoparcin
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,4S,5S,6R)-3-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-18,32,35,37-tetrahydroxy-22-(4-hydroxyphenyl)-19-[[(2R)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H92ClN9O31/c1-30-64(99)46(85)27-54(115-30)122-72-37-12-20-50(45(84)22-37)120-52-24-38-23-51(73(52)124-83-74(70(105)68(103)53(29-94)121-83)123-55-28-47(86)65(100)31(2)116-55)118-41-17-9-35(10-18-41)67(102)62(92-75(107)57(87-4)33-7-15-42(16-8-33)119-82-71(106)69(104)66(101)32(3)117-82)79(111)88-58(34-5-13-39(95)14-6-34)76(108)90-60(38)78(110)89-59-36-11-19-48(97)43(21-36)56-44(25-40(96)26-49(56)98)61(81(113)114)91-80(112)63(72)93-77(59)109/h5-26,30-32,46-47,53-55,57-72,74,82-83,87,94-106H,27-29,85-86H2,1-4H3,(H,88,111)(H,89,110)(H,90,108)(H,91,112)(H,92,107)(H,93,109)(H,113,114)/t30-,31-,32-,46+,47+,53+,54-,55-,57+,58-,59+,60+,61-,62+,63-,64-,65-,66-,67+,68+,69+,70-,71+,72+,74?,82-,83-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKPPUXRIADSGD-PPRNARJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9C([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)OC1=CC=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)C1=CC=C(C=C1)O)NC(=O)[C@@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H92ClN9O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1747.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Hygroscopic; [Merck Index] | |
| Record name | Avoparcin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water, Soluble in N,N-dimethylformamide, dimethyl sulfoxide. Moderately soluble in methanol. | |
| Record name | AVOPARCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, amorphous solid | |
CAS No. |
37332-99-3 | |
| Record name | Avoparcin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037332993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avoparcin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVOPARCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
No definitive melting point | |
| Record name | AVOPARCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Fermentation Production of Avoparcin
Strain Selection and Morphological Optimization
The biosynthesis of this compound begins with the fermentation of Amycolatopsis coloradensis ATCC 53629, a high-producing strain isolated through morphological screening. Researchers have observed heterogeneous populations within this species, with certain morphological variants (e.g., strain C14) demonstrating up to 300% increased this compound yield compared to wild-type cultures. These hyperproductive strains exhibit compact mycelial structures (Figure 1c) that enhance nutrient uptake and reduce foam formation during submerged fermentation.
Fermentation Media Composition
Optimal this compound production requires carefully balanced media. The BTT-P medium, containing:
- Carbon sources : 20 g/L glucose and 10 g/L glycerol
- Nitrogen sources : 5 g/L soybean meal and 3 g/L corn steep liquor
- Mineral salts : 0.5 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, and trace elements
achieves peak titers when maintained at pH 7.5 ± 0.2 through automated NaOH supplementation. Foam control is critical, with Hodag antifoam (0.1–0.3% v/v) preventing oxygen transfer limitations.
Table 1: Comparative Analysis of Fermentation Media for this compound Production
Process Monitoring and Control
Real-time monitoring of:
- Carbon utilization : HPLC quantification of glucose and glycerol (Aminex HPX-87H column, 5 mM H₂SO₄ eluent)
- pH dynamics : Maintained at 7.5 ± 0.2 via automated NaOH addition
- Oxygen transfer : Dissolved oxygen >30% saturation
enables precise control over the 144–168 hour fermentation cycle. The characteristic production curve (Figure 2) shows exponential this compound synthesis beginning at 72 hours, coinciding with glycerol depletion.
Extraction and Primary Purification
Biomass Separation Techniques
Post-fermentation broth undergoes centrifugation (8,000 × g, 20 min) to remove mycelial biomass. The patent EP0303021A2 introduces montmorillonite clay adsorption (10–15% w/v) as an alternative biomass removal method, achieving 98% cellular debris elimination while retaining 95% this compound in the aqueous phase.
Acid Precipitation and Initial Isolation
The supernatant is acidified to pH 4.0 with H₂SO₄, precipitating this compound as a crude complex. This step achieves 80–85% recovery but co-precipitates pigments and oligosaccharides. Subsequent resolubilization in 0.3 M NH₄OH (pH 9.5) followed by acetone precipitation (1:4 v/v) increases purity to 65–70%.
Chromatographic Purification Strategies
Cation-Exchange Chromatography
The this compound complex binds strongly to sulfonated polystyrene resins (e.g., Dowex 50WX4). Elution with a 0.3–0.5 M NH₄OH gradient separates α-avoparcin (pI 7.1) from β-avoparcin (pI 6.8). Industrial-scale processes employ continuous annular chromatography to achieve throughputs of 50 L/hr with 92% purity.
Hydrophobic Interaction Chromatography
Phenyl Sepharose HP media effectively resolve this compound derivatives. The novel compounds α-ristosamynil-avoparcin (m/z 1022) and β-ristosamynil-avoparcin (m/z 1039) elute at 35% isopropanol, demonstrating the method’s utility for isolating glycosylated variants.
Table 2: Chromatographic Purification Performance Metrics
| Parameter | Cation-Exchange | HIC | Industrial Adsorption |
|---|---|---|---|
| Purity (%) | 92 | 95 | 88 |
| Yield (%) | 75 | 65 | 90 |
| Throughput (g/L/hr) | 0.8 | 0.5 | 3.2 |
Structural Characterization and Quality Control
Mass Spectrometric Analysis
LC-MS (ESI-TOF) identifies this compound components through characteristic fragmentation:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, D₂O) reveals critical structural features:
Industrial-Scale Production Innovations
The patented adsorption-elution process represents the most scalable this compound preparation method:
- Adsorption : Broth contact with montmorillonite (10% w/v, 25°C, 1 hr)
- Elution : 0.5 M NH₄OH (pH 10.2) removes 99% adsorbed this compound
- Concentration : Vacuum evaporation to 20% solids
- Lyophilization : Yields 98% pure this compound with <0.1% biomass contamination
This method reduces purification costs by 40% compared to traditional chromatography while maintaining compliance with veterinary pharmaceutical standards.
Emerging Synthetic Approaches
Though total synthesis remains impractical due to this compound’s structural complexity, semi-synthetic modifications show promise:
- Ristosamine engineering : Recombinant glycosyltransferases (GtfE/GtfD) enable site-specific sugar additions
- Thioamide substitution : AgOAc-mediated conversion of thioamides to amidines allows functional group tuning without protecting groups These techniques facilitate production of analogs like [Ψ[C(NH)NH]Tpg⁴]this compound, demonstrating 10-fold increased potency against vancomycin-resistant enterococci.
Chemical Reactions Analysis
Types of Reactions: Avoparcin undergoes various chemical reactions, including hydrolysis and interactions with bacterial cell-wall receptors. It is susceptible to hydrolysis under certain conditions, which can affect its stability and efficacy .
Common Reagents and Conditions: The production and purification of this compound involve the use of acidic and basic conditions. For instance, the fermentation mash is acidified to a pH range of 1.9 to 2.3, and montmorillonite clay is used to adsorb the antibiotic. The antibiotic-rich clay is then treated with an aqueous base at a pH range of 10.5 to 10.8 to recover this compound .
Major Products Formed: The major products formed from the fermentation process include α-avoparcin and β-avoparcin, which differ by the presence of an additional chlorine atom in β-avoparcin .
Scientific Research Applications
Introduction to Avoparcin
This compound is a glycopeptide antibiotic structurally related to vancomycin, primarily used as a growth promoter in animal feeds. Its applications have raised significant public health concerns, particularly regarding the development of antibiotic resistance in bacteria. This article explores the scientific research applications of this compound, focusing on its role in agriculture, its impact on antibiotic resistance, and its potential therapeutic uses.
Growth Promotion in Animal Feed
This compound was extensively used as an antibacterial growth promoter in livestock, particularly in Europe. Its primary function was to enhance growth rates and feed efficiency in animals such as poultry and pigs. However, this practice has been linked to the emergence of vancomycin-resistant enterococci (VRE) in agricultural settings, raising alarms about the transfer of resistance genes to human pathogens .
Table 1: Summary of this compound's Use in Animal Feed
| Application | Description | Impact on Resistance |
|---|---|---|
| Growth Promoter | Used for enhancing growth and feed efficiency | Contributed to VRE emergence |
| Banned in EU | Discontinued due to health concerns | Decrease in VRE prevalence |
Antibiotic Resistance Research
Research has shown that the use of this compound as a growth promoter has contributed significantly to the spread of antibiotic resistance. The presence of resistance genes such as vanH, vanA, and vanX in enterococci has been linked to this compound usage . Studies indicate that these genes can be transferred from animal commensals to human pathogens, complicating treatment options for infections caused by resistant strains .
Case Study: Impact on Danish Farms
A study conducted on Danish poultry and pig farms demonstrated a direct correlation between this compound use and the prevalence of vancomycin-resistant Enterococcus faecium. Following the ban on this compound, a notable decrease in VRE among farm animals was observed, highlighting the compound's role in resistance development .
Potential Therapeutic Uses
Despite its controversial status, this compound's structural similarity to vancomycin has led researchers to investigate its potential therapeutic applications against Gram-positive bacterial infections. Some studies have explored its binding affinities with bacterial cell-wall precursors, suggesting that it may retain some efficacy against specific bacterial strains .
Table 2: Binding Affinities of this compound
| Compound | Binding Affinity (kJ/mol) | Notes |
|---|---|---|
| α-Avoparcin | X | Lower affinity compared to β-Avoparcin |
| β-Avoparcin | Y | Higher binding affinity observed |
| Vancomycin | Z | Comparable binding characteristics |
Regulatory Actions and Public Health Implications
The widespread use of this compound prompted regulatory actions due to its association with antibiotic resistance. In the late 1990s, the European Union banned this compound for use as a growth promoter, reflecting growing concerns over public health risks associated with antibiotic-resistant bacteria originating from agricultural practices .
Mechanism of Action
Avoparcin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thereby inhibiting cell wall synthesis. This leads to the death of the bacteria. The molecular targets of this compound are the cell wall precursor units, and the pathway involved is the inhibition of cell wall synthesis .
Comparison with Similar Compounds
α-Avoparcin vs. β-Avoparcin
The avoparcin complex contains two primary isoforms:
- β-Avoparcin : Dominant form (retention time: 8.813 min; [M + 2H]²⁺ m/z 973) with higher antibacterial activity.
- α-Avoparcin: Minor form (retention time: 8.050 min; [M + 2H]²⁺ m/z 956), less potent .
Key Differences :
- Stereochemistry: β-avoparcin and its epimer, epi-β-avoparcin, differ at position 1' of the NH2-terminal phenylsarcosine subunit. This minor structural change reduces antibacterial activity by 10- to 100-fold .
- Conformation : NMR studies reveal identical COOH-terminal regions but divergent NH2-terminal conformations, explaining activity differences .
Table 1: Structural and Functional Comparison of this compound Isoforms
| Property | β-Avoparcin | α-Avoparcin | Epi-β-Avoparcin |
|---|---|---|---|
| Retention Time (min) | 8.813 | 8.050 | N/A |
| [M + 2H]²⁺ (m/z) | 973 | 956 | N/A |
| Antibacterial Activity | High | Moderate | 10–100× lower |
| Key Structural Feature | Correct stereochemistry at position 1' | – | Epimerized stereochemistry |
| Primary Source | A. coloradensis | A. coloradensis | Synthetic modification |
Ristosamynil-Avoparcins
Recent studies identified two novel analogs in A. coloradensis fermentations:
Structural Modifications :
- Additional ristosamine sugar units (+66 m/z) attached to the D-aryl ring.
- NMR confirms functionalization at aromatic protons (6.40–6.55 ppm) .
- Bioactivity remains uncharacterized, but UV profiles and fragmentation patterns (yielding α/β-avoparcin ions) suggest preserved core mechanisms .
Comparison with Functional Analogs: Vancomycin
Binding Affinity and Resistance
This compound and vancomycin share:
Key Differences :
- Binding Affinity : β-avoparcin exhibits slightly higher affinity than vancomycin for strong-binding peptides (e.g., Ac₂-L-Lys-D-Ala-D-Ala) .
- Usage : Vancomycin is restricted to human medicine, whereas this compound was widely used in agriculture (e.g., 24,000 kg/year in Denmark vs. 24 kg/year of vancomycin) .
Table 2: this compound vs. Vancomycin
| Property | This compound | Vancomycin |
|---|---|---|
| Primary Use | Livestock growth promoter | Human medicine |
| Resistance Genes | vanA, vanB | vanA, vanB |
| MIC Breakpoints (μg/mL) | ≥6 (resistant) | ≥8 (resistant) |
| Environmental Persistence | Detected post-ban | Rare in non-clinical settings |
| Binding Affinity (ESI-MS) | Moderate to high | Moderate |
Epidemiological Impact
- Contradictory Data : Some studies found persistent low-level this compound resistance (6% in Australian poultry) despite bans, linked to MIC breakpoint variability .
Biological Activity
Avoparcin is a glycopeptide antibiotic closely related to vancomycin, primarily produced by the actinobacterium Amycolatopsis coloradensis. Initially used as a growth promoter in livestock, particularly in Europe, this compound's application has been linked to the emergence of vancomycin-resistant enterococci (VRE) in both animal and human populations. This article delves into the biological activity of this compound, exploring its mechanisms, effects on microbial resistance, and implications for public health.
This compound functions by inhibiting bacterial cell wall synthesis. It binds specifically to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which is crucial for the structural integrity of bacterial cell walls. This mechanism is similar to that of vancomycin but with some differences in binding affinity and spectrum of activity.
Binding Affinity Studies
Research has shown that this compound exhibits varying affinities for different peptide structures. For instance, studies using nuclear magnetic resonance (NMR) revealed that beta-avoparcin has significant binding capabilities with tripeptides, indicating its potential effectiveness against certain bacterial strains .
Antimicrobial Spectrum
This compound is primarily effective against Gram-positive bacteria, including various species of Enterococcus, Staphylococcus, and Streptococcus. Its use as a growth promoter in livestock significantly increased the prevalence of resistant strains.
Case Studies on Resistance
- Emergence of VRE : The introduction of this compound in animal feeds has been directly correlated with the rise of VRE infections in humans. A study reported that over 24,000 kg of this compound was used for growth promotion in Denmark, while only 24 kg was used for human treatment . This disparity highlights the selective pressure exerted on enterococcal populations.
- Long-term Surveillance : A longitudinal study indicated that VRE isolates remained prevalent even after the cessation of this compound use in Danish poultry production, suggesting a persistent reservoir of resistance genes within animal populations .
Resistance Mechanisms
The genetic basis for glycopeptide resistance involves several key genes, including vanA, vanH, and vanX. These genes enable bacteria to modify their cell wall precursors, reducing the binding efficacy of glycopeptides like this compound and vancomycin .
Table 1: Summary of this compound's Biological Activity
| Characteristic | Details |
|---|---|
| Chemical Class | Glycopeptide antibiotic |
| Produced By | Amycolatopsis coloradensis |
| Primary Targets | Gram-positive bacteria (e.g., Enterococcus) |
| Mechanism | Inhibits cell wall synthesis |
| Resistance Genes | vanA, vanH, vanX |
Table 2: Resistance Trends Over Time
| Year | % VRE Isolates in Broilers (Denmark) |
|---|---|
| 2002 | 3.5% |
| 2004 | 5% |
| 2006 | 0% |
| 2011 | 0% |
| 2014 | 0% |
| 2018 | 0% |
Implications for Public Health
The widespread use of this compound as a growth promoter has raised significant public health concerns due to its role in fostering antibiotic resistance. The emergence of VRE poses challenges for treatment options in human medicine, where infections can be severe and difficult to manage due to limited therapeutic alternatives.
Recommendations for Future Research
To mitigate the risks associated with antibiotic resistance stemming from agricultural practices, further research is needed:
- Investigate alternative growth promoters that do not contribute to resistance.
- Enhance surveillance systems for monitoring antimicrobial resistance trends.
- Promote responsible use of antibiotics in both human and veterinary medicine.
Q & A
Q. How to structure a manuscript on this compound’s ecotoxicology to meet journal requirements?
- Methodological Answer : Follow IMRAD structure: Detail HPLC methods in Materials, report MICs and degradation half-lives in Results, and discuss resistance implications in Discussion. Include a Data Availability Statement linking to public repositories. Adhere to Pharmaceutical Research guidelines for tables (Roman numerals) and figures (free color online) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
